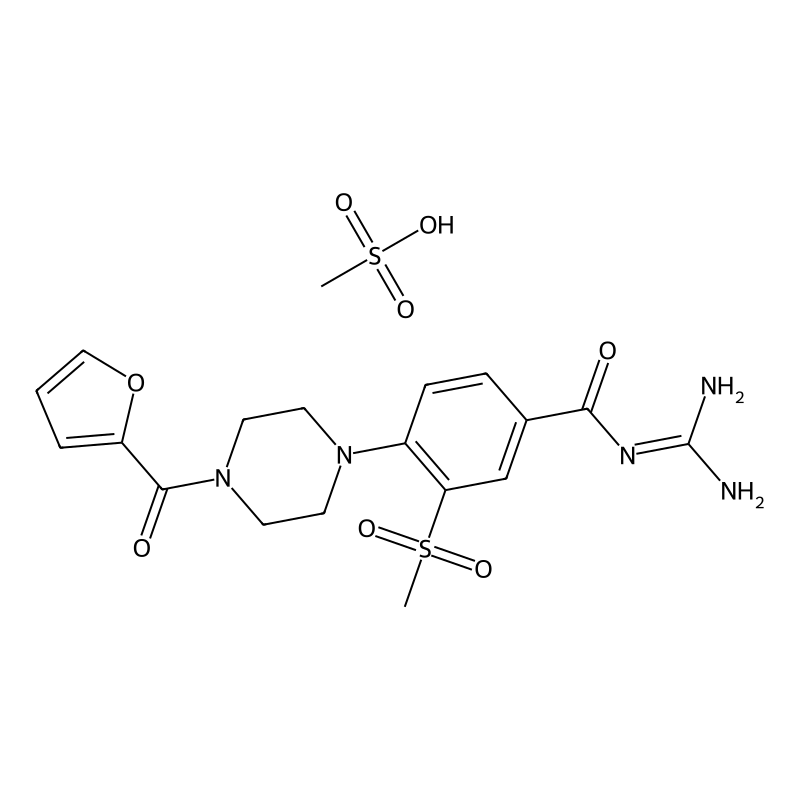

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid is a complex organic compound with significant potential in pharmaceutical applications. It features a unique structure that includes a benzamide core substituted with a furan-derived piperazine moiety and a sulfonyl group. The compound's molecular formula is and its molecular weight is approximately 515.6 g/mol . This compound is notable for its potential biological activity, particularly in the field of medicinal chemistry.

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the sulfonyl, potentially leading to the formation of new compounds.

- Condensation Reactions: The presence of amine groups allows for condensation with aldehydes or ketones, which could be explored for synthesizing derivatives with enhanced properties.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Preliminary studies indicate that N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid exhibits promising biological activities. It may act as an inhibitor in various biological pathways, potentially affecting cell signaling and proliferation. The presence of both the piperazine ring and the sulfonamide group suggests that this compound could interact with biological targets such as enzymes or receptors involved in disease processes.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperazine Derivative: Starting from commercially available piperazine, it can be reacted with furan-2-carboxylic acid to introduce the furan moiety.

- Benzamide Formation: The piperazine derivative can then be reacted with a suitable benzoyl chloride or anhydride to form the benzamide linkage.

- Sulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonation reactions, utilizing reagents like methanesulfonic acid.

- Final Assembly: Finally, the diaminomethylidene group can be incorporated through condensation reactions involving suitable precursors.

These methods highlight the complexity and multi-faceted nature of synthesizing this compound.

The primary applications of N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid lie in medicinal chemistry and pharmacology. Potential uses include:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases, particularly those involving enzyme inhibition.

- Research Tool: For studying biological pathways and mechanisms in cellular models.

- Therapeutics: Potential use in treating conditions such as cancer or inflammatory diseases due to its unique structural features.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial research may focus on:

- Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Investigating how it affects cellular pathways, which can inform potential therapeutic uses.

- Toxicity Profiles: Assessing safety and side effects through in vitro and in vivo studies.

These studies will provide valuable insights into the efficacy and safety of this compound for future applications.

Several compounds share structural similarities with N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(diaminomethylidene)-3-methyl-2-phenyl-4-quinolinecarboxamide; methanesulfonic acid | Contains a quinoline moiety instead of furan | Potentially different biological activity due to quinoline structure |

| 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | Imidazole ring structure | Different pharmacological profile |

| 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | Contains thiophene and acetamide groups | May exhibit distinct interactions due to thiophene |

These comparisons highlight the uniqueness of N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid while also providing insight into how modifications can lead to diverse biological activities.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Gumina RJ, Buerger E, Eickmeier C, Moore J, Daemmgen J, Gross GJ. Inhibition of the Na(+)/H(+) exchanger confers greater cardioprotection against 90 minutes of myocardial ischemia than ischemic preconditioning in dogs. Circulation. 1999 Dec 21-28;100(25):2519-26; discussion 2469-72. PubMed PMID: 10604890.

3: Rabkin DG, Cabreriza SE, Lacorte JC, Weinberg AD, Coku L, Walsh R, Mosca R, Spotnitz HM. Sodium-hydrogen exchange inhibition preserves ventricular function after ventricular fibrillation in the intact swine heart. J Thorac Cardiovasc Surg. 2003 Jun;125(6):1499-509. PubMed PMID: 12830072.

4: Gumina RJ, Newman PJ, Gross GJ. Effect on ex vivo platelet aggregation and in vivo cyclic flow with Na+/H+ exchange inhibition: Gumina, NHE-1 inhibition and platelet aggregation. J Thromb Thrombolysis. 2011 May;31(4):431-5. doi: 10.1007/s11239-010-0530-0. PubMed PMID: 21082215; PubMed Central PMCID: PMC3096849.

5: Masereel B, Pochet L, Laeckmann D. An overview of inhibitors of Na(+)/H(+) exchanger. Eur J Med Chem. 2003 Jun;38(6):547-54. Review. PubMed PMID: 12832126.

6: Wu D, Russano K, Kouz I, Abraham WM. NHE1 inhibition improves tissue perfusion and resuscitation outcome after severe hemorrhage. J Surg Res. 2013 May;181(2):e75-81. doi: 10.1016/j.jss.2012.07.026. Epub 2012 Jul 31. PubMed PMID: 22878146.

7: Wu D, Qi J. Mechanisms of the beneficial effect of NHE1 inhibitor in traumatic hemorrhage: inhibition of inflammatory pathways. Resuscitation. 2012 Jun;83(6):774-81. doi: 10.1016/j.resuscitation.2011.11.025. Epub 2011 Dec 6. PubMed PMID: 22155220.

8: Gumina RJ, Auchampach J, Wang R, Buerger E, Eickmeier C, Moore J, Daemmgen J, Gross GJ. Na(+)/H(+) exchange inhibition-induced cardioprotection in dogs: effects on neutrophils versus cardiomyocytes. Am J Physiol Heart Circ Physiol. 2000 Oct;279(4):H1563-70. PubMed PMID: 11009442.

9: Schramm W, Andel H. Ernest Henry Starling and cardiac work. Clin Exp Pharmacol Physiol. 2010 Oct;37(10):1034. doi: 10.1111/j.1440-1681.2010.05419.x. PubMed PMID: 20557317.

10: Gumina RJ, Daemmgen J, Gross GJ. Inhibition of the Na(+)/H(+) exchanger attenuates phase 1b ischemic arrhythmias and reperfusion-induced ventricular fibrillation. Eur J Pharmacol. 2000 May 19;396(2-3):119-24. PubMed PMID: 10822064.

11: Alston TA. Blockade of sodium importation in resuscitation. Crit Care Med. 2009 Jun;37(6):2126-7. doi: 10.1097/CCM.0b013e3181a5e580. PubMed PMID: 19448470.

12: Wu D, Qi J, Dai H, Doods H, Abraham WM. Resuscitation with Na+/H+ exchanger inhibitor in traumatic haemorrhagic shock: cardiopulmonary performance, oxygen transport and tissue inflammation. Clin Exp Pharmacol Physiol. 2010 Mar;37(3):337-42. doi: 10.1111/j.1440-1681.2009.05296.x. Epub 2009 Sep 21. PubMed PMID: 19769605.

13: Wu D, Dai H, Arias J, Latta L, Abraham WM. Low-volume resuscitation from traumatic hemorrhagic shock with Na+/H+ exchanger inhibitor. Crit Care Med. 2009 Jun;37(6):1994-9. doi: 10.1097/CCM.0b013e3181a0052e. PubMed PMID: 19384202.

14: Zatta AJ, Matherne GP, Headrick JP. Adenosine receptor-mediated coronary vascular protection in post-ischemic mouse heart. Life Sci. 2006 Apr 18;78(21):2426-37. Epub 2005 Nov 21. PubMed PMID: 16300799.

15: Wu D, Stassen JM, Seidler R, Doods H. Effects of BIIB513 on ischemia-induced arrhythmias and myocardial infarction in anesthetized rats. Basic Res Cardiol. 2000 Dec;95(6):449-56. PubMed PMID: 11192365.

16: Wu D, Bassuk J, Arias J, Doods H, Adams JA. Cardiovascular effects of NA+/H+ exchanger inhibition with BIIB513 following hypovolemic circulatory shock. Shock. 2005 Mar;23(3):269-74. PubMed PMID: 15718927.

17: Avkiran M. Protection of the myocardium during ischemia and reperfusion : Na(+)/H(+) exchange inhibition versus ischemic preconditioning. Circulation. 1999 Dec 21-28;100(25):2469-72. PubMed PMID: 10604882.